molecular formula C12H13NO6 B5490653 {2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid

{2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid

Cat. No.: B5490653
M. Wt: 267.23 g/mol
InChI Key: SCJKPSJOACENJS-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of an ethoxy-substituted phenol, followed by a series of reactions to introduce the nitroethenyl group and the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

{2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of {2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroethenyl group can participate in redox reactions, while the phenoxyacetic acid moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-ethoxy-6-[(Z)-2-nitroethenyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-2-18-10-5-3-4-9(6-7-13(16)17)12(10)19-8-11(14)15/h3-7H,2,8H2,1H3,(H,14,15)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJKPSJOACENJS-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC(=O)O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1OCC(=O)O)/C=C\[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.